REACTION_CXSMILES
|
C(OC([N:8]1[CH2:28][CH2:27][C:11]2([NH:15][C:14](=[O:16])[N:13]([CH2:17][C:18]3[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=3)[C:12]2=[O:26])[CH2:10][CH2:9]1)=O)(C)(C)C.O1CCOCC1.[ClH:35]>O1CCOCC1>[ClH:35].[CH3:25][O:24][C:21]1[CH:20]=[CH:19][C:18]([CH2:17][N:13]2[C:12](=[O:26])[C:11]3([CH2:10][CH2:9][NH:8][CH2:28][CH2:27]3)[NH:15][C:14]2=[O:16])=[CH:23][CH:22]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(C(N(C(N2)=O)CC2=CC=C(C=C2)OC)=O)CC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude was dissolved in a minimum of methanol and diethyl ether
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
Cl.COC1=CC=C(CN2C(NC3(C2=O)CCNCC3)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |